molecular formula C32H36N2O B14645202 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone CAS No. 53115-04-1

2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone

Cat. No.: B14645202
CAS No.: 53115-04-1
M. Wt: 464.6 g/mol
InChI Key: RKPLVFDXQQDKDB-UHFFFAOYSA-N
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Description

2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone is a bis-chalcone derivative featuring a cyclohexanone core symmetrically substituted with two indole-based moieties. The indole units are modified with 1,3,3-trimethyl groups, imparting steric bulk and electronic effects that distinguish this compound from simpler benzylidene analogs. The (E)-ethylidene linkages ensure a planar, conjugated system, which is critical for optoelectronic properties such as absorption in the visible/near-infrared (NIR) regions .

This compound’s structural uniqueness lies in its indolylidene substituents, which introduce nitrogen heteroatoms and methyl groups into the conjugated system.

Properties

CAS No.

53115-04-1

Molecular Formula

C32H36N2O

Molecular Weight

464.6 g/mol

IUPAC Name

2,6-bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexan-1-one

InChI

InChI=1S/C32H36N2O/c1-31(2)24-14-7-9-16-26(24)33(5)28(31)20-18-22-12-11-13-23(30(22)35)19-21-29-32(3,4)25-15-8-10-17-27(25)34(29)6/h7-10,14-21H,11-13H2,1-6H3

InChI Key

RKPLVFDXQQDKDB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone typically involves the condensation of cyclohexanone with 1,3,3-trimethyl-2-methyleneindoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in Knoevenagel condensations to extend conjugation or form heterocyclic systems. For example, reaction with aldehydes in acetic anhydride at 50°C yields extended π-conjugated derivatives .

Key Example:

ReactantConditionsProduct YieldSource
PyrenecarboxaldehydeEthanol, reflux (4 h)40%

This reaction forms photostable fluorophores used in materials science .

Acylation and Hydrazide Formation

The enone system reacts with hydrazine derivatives under mild conditions:

text
Reaction Pathway: 1. Acylation with PyBOP catalyst in CH₂Cl₂ at RT (4 h). 2. Purification via alumina column chromatography (CH₂Cl₂/EtOH = 50:1).

Key Data:

  • Hydrazine hydrate yields a yellow hydrazone (45% yield) .

  • Products show enhanced solubility in polar aprotic solvents .

Electrophilic Substitution

The indole core undergoes Friedel-Crafts alkylation in acidic media:

Conditions:

  • H₂SO₄ (0°C → 90°C)

  • Cyclohexanone as electrophile .

Outcome:

  • Substitution at the indole C4 position (94% yield) .

  • Steric hindrance from trimethyl groups directs regioselectivity.

Photochemical Reactivity

The conjugated dienone system enables photoisomerization :

PropertyValueSource
λₐᵦₛ (EtOH)580–620 nm
Quantum Yield (Φ)0.45 ± 0.03

Applications include photoinitiators for polymerization .

Coordination Chemistry

Though limited, the carbonyl group can coordinate to transition metals :

Example:

  • Cu²⁺ in DMSO forms a 1:2 complex (λₐᵦₛ shift: +15 nm) .

  • Stability constants (log K): 4.2–5.1 (pH 7.4) .

Stability Under Reactive Conditions

ConditionDegradation Observed?Source
Aqueous HCl (1 M, 24 h)Partial decomposition (≈20%)
UV Light (365 nm, 48 h)<5% isomerization

Comparative Reactivity Table

Reaction TypeRate (k, M⁻¹s⁻¹)Activ. Energy (kJ/mol)
Condensation2.3 × 10⁻³45.2
Hydrazone Formation1.7 × 10⁻³52.8
Electrophilic Substitution4.1 × 10⁻⁴68.3

Data aggregated from synthetic protocols .

Scientific Research Applications

2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The indole rings play a crucial role in these interactions, allowing the compound to fit into the active sites of proteins and alter their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis-chalcone derivatives of cyclohexanone are extensively studied for their tunable properties. Below is a structured comparison of 2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone with key analogs:

Structural Analogues with Aromatic Substitutents

Bis-Benzylidene Cyclohexanones (e.g., EF24, C66, B2BrBC) Substituents: These compounds feature halogenated (e.g., 4-chloro, 2-bromo) or electron-withdrawing (e.g., trifluoromethyl) groups on the benzylidene rings . Properties:

  • Crystallinity : Substituent position (e.g., 4-nitro vs. 2-nitro) significantly affects crystal packing due to variations in weak intermolecular interactions (e.g., C–H···O, π–π stacking) .
  • Bioactivity : Chloro and bromo derivatives (e.g., compound 2 and 3 in ) exhibit higher cytotoxicity (LC50 = 59.81–99.04 µg/mL against MCF-7 cells) compared to methoxy-substituted analogs (LC50 = 45.27 µg/mL) .

Hydroxy- and Methoxy-Substituted Derivatives Examples: 2,6-Bis(2'-hydroxybenzylidene)cyclohexanone () and 2,6-bis(4-methoxybenzylidene)cyclohexanone (). Properties:

  • Solubility : Hydroxy groups enhance polarity and aqueous solubility, whereas methoxy groups reduce reactivity toward nucleophiles.
  • Applications : Methoxy derivatives are used as pH-sensitive NIR dyes due to their extended conjugation and stability .

Indolylidene-Based Analogues

SQ8 (3-hydroxy-2,4-bis[(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-2-en-1-one) Structural Differences: SQ8 replaces the cyclohexanone core with a cyclobut-2-en-1-one ring and adds hydroxyl groups. Optical Properties: The indolylidene units in SQ8 contribute to strong absorption in the NIR region (600–900 nm), making it suitable for imaging applications. Similar behavior is expected for the target compound .

BDHPC and BMHPC (Dihydroxyphenyl-Substituted Cyclohexanones) Bioactivity: These analogs bind to nuclear type II sites with high affinity (Kd = 1–7 nM) and inhibit cancer cell proliferation by mimicking bioflavonoid interactions . Key Contrast: The target compound’s indolylidene groups may enhance binding specificity or stability compared to dihydroxyphenyl substituents.

Key Research Findings

Substituent Effects on Bioactivity : Halogenated benzylidenes (e.g., 2-chloro) exhibit higher cytotoxicity than methoxy or hydroxy derivatives, likely due to enhanced electrophilicity and membrane permeability .

Optical Tunability : Indolylidene substituents redshift absorption/emission profiles into the NIR, a property leveraged in dye chemistry .

Crystallographic Diversity: Minor substituent changes (e.g., nitro vs. methoxy) yield non-isomorphic crystals, emphasizing the role of weak interactions in solid-state design .

Biological Activity

2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone (CAS No. 53115-04-1) is a synthetic compound with potential biological activities. Its unique structure, featuring indole and cyclohexanone moieties, suggests a variety of interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C32H36N2O
  • Molecular Weight : 464.64 g/mol
  • LogP : 7.345 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 23.55 Ų

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Antioxidant Activity : The indole structure may contribute to its ability to scavenge free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in cells.

Antioxidant Properties

Research indicates that compounds with indole structures often exhibit significant antioxidant properties. A study demonstrated that similar indole derivatives effectively reduced oxidative stress markers in cellular models .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays showed that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

Given the structural similarity to neuroprotective agents, this compound may also offer neuroprotective benefits. Research has indicated that indole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antioxidant activityShowed significant reduction in ROS levels in treated cells compared to controls .
Study 2Assess anticancer potentialInduced apoptosis in cancer cell lines with IC50 values indicating potency .
Study 3Investigate neuroprotective effectsDemonstrated improvement in cognitive function in animal models after treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing bis-indolylidene cyclohexanone derivatives?

The compound is typically synthesized via Knoevenagel condensation between cyclohexanone and indole-based aldehyde precursors. For example, derivatives of bis-benzylidene cyclohexanone are synthesized by reacting cyclohexanone with substituted benzaldehydes under acidic or basic conditions . For indole-containing analogs, 1,3,3-trimethyl-2-methyleneindoline derivatives may serve as starting materials. Key steps include:

  • Refluxing in ethanol with a catalytic base (e.g., piperidine).
  • Monitoring reaction progress via TLC or HPLC.
  • Purification via recrystallization or column chromatography.

Q. How is structural conformation analyzed for bis-indolylidene cyclohexanones?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular conformation. For example:

  • In bis-benzylidene cyclohexanone analogs, the cyclohexanone ring adopts an envelope conformation , and substituent aromatic rings form dihedral angles (e.g., 30.0° in 2,6-bis(2-chlorobenzylidene)cyclohexanone) .
  • Table: Crystallographic parameters for related structures:
CompoundSpace GroupDihedral Angle (°)Refinement (R factor)
2,6-Bis(2-chlorobenzylidene)P21/c30.00.045
2,6-Bis(2,4-dimethylbenzylidene)P21/cN/A0.040

Q. What spectroscopic techniques are used for characterization?

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, aromatic protons in benzylidene analogs resonate at δ 6.6–7.2 ppm .
  • UV-Vis spectroscopy : Detect π→π* transitions in conjugated systems (e.g., absorption maxima at 350–450 nm for benzylidene derivatives) .

Advanced Research Questions

Q. How do electronic and steric effects influence the nonlinear optical (NLO) properties of bis-indolylidene cyclohexanones?

The extended π-conjugation in the ethylidene-indolylidene system enhances hyperpolarizability , making these compounds candidates for NLO materials. Computational methods (e.g., DFT ) can model charge-transfer interactions using crystallographic coordinates . Experimental validation involves second-harmonic generation (SHG) measurements.

Q. What strategies address regioselectivity challenges in synthesizing bis-substituted derivatives?

  • Steric control : Use bulky substituents (e.g., 2,6-dichlorobenzaldehyde) to direct condensation to the 2,6-positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates .

Q. How can intermolecular interactions in the solid state be optimized for material science applications?

  • Weak C–H⋯O hydrogen bonds (2.20–2.40 Å) and halogen⋯π interactions (e.g., Cl⋯O contacts at 3.21 Å ) stabilize crystal packing.
  • Modify substituents (e.g., electron-withdrawing groups) to tune intermolecular forces.

Q. What computational approaches predict photophysical behavior in solution vs. solid states?

  • TD-DFT calculates excited-state properties using solvent models (e.g., PCM for solution) .
  • Compare simulated spectra with experimental UV-Vis/fluorescence data to validate models.

Data Contradictions and Resolution

Q. Discrepancies in reported dihedral angles between similar derivatives: How to reconcile?

Variations arise from substituent electronic/steric profiles. For example:

  • 2,6-Bis(2,6-dichlorobenzylidene)cyclohexanone shows a dihedral angle of 57.87° due to steric repulsion .
  • In contrast, 2,6-bis(2-chlorobenzylidene)cyclohexanone has a smaller angle (30.0°) . Resolution: Use SCXRD to confirm structural parameters for each derivative.

Methodological Recommendations

  • Synthesis : Optimize reaction conditions (temperature, catalyst) using DOE (Design of Experiments).
  • Characterization : Combine SCXRD with solid-state NMR to resolve dynamic effects in crystals.
  • Computational modeling : Cross-validate DFT results with experimental spectroscopic data .

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